molecular formula C24H18ClN3O5S B11266044 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-3-methyl-1-benzofuran-5-sulfonamide

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-3-methyl-1-benzofuran-5-sulfonamide

Cat. No.: B11266044
M. Wt: 495.9 g/mol
InChI Key: RPBZZJNIZFAMMX-UHFFFAOYSA-N
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Description

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-3-methyl-1-benzofuran-5-sulfonamide is a complex organic compound that features a combination of various functional groups, including oxadiazole, benzofuran, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-3-methyl-1-benzofuran-5-sulfonamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the reaction of hydrazides with carboxylic acids or their derivatives.

    Introduction of the Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzofuran derivative with sulfonyl chlorides in the presence of a base.

    Final Assembly: The final compound is obtained by coupling the oxadiazole and benzofuran intermediates under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using reagents like chlorine, nitric acid, and sulfuric acid, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules.

Biology

In biological research, the compound is investigated for its potential as a pharmacophore. Its various functional groups allow it to interact with biological targets, making it a candidate for drug development.

Medicine

Medicinally, the compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with specific biological pathways.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring, for example, can interact with metal ions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-3-methyl-1-benzofuran-5-sulfonamide
  • 2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-3-methyl-1-benzofuran-5-sulfonamide

Uniqueness

The uniqueness of 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-3-methyl-1-benzofuran-5-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities due to the presence of the 3-chlorophenyl group.

Properties

Molecular Formula

C24H18ClN3O5S

Molecular Weight

495.9 g/mol

IUPAC Name

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-3-methyl-1-benzofuran-5-sulfonamide

InChI

InChI=1S/C24H18ClN3O5S/c1-14-20-13-19(34(29,30)28-17-6-8-18(31-2)9-7-17)10-11-21(20)32-22(14)24-26-23(27-33-24)15-4-3-5-16(25)12-15/h3-13,28H,1-2H3

InChI Key

RPBZZJNIZFAMMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC)C4=NC(=NO4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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